2,2',3,6'-Tetrabromodiphenyl ether
Overview
Description
2,2’,3,6’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) commonly used as a flame retardant in various consumer products. This compound is part of a larger group of chemicals known for their ability to inhibit the ignition and spread of fire, making them valuable in enhancing the safety of materials such as plastics, textiles, and electronic devices .
Mechanism of Action
Target of Action
2,2’,3,6’-Tetrabromodiphenyl ether primarily targets the enzymes involved in its degradation. For instance, the fungus Phanerochaete chrysosporium can effectively degrade 2,2’,3,6’-Tetrabromodiphenyl ether, and its extracellular enzyme plays an important role in the process of decomposition .
Mode of Action
The interaction of 2,2’,3,6’-Tetrabromodiphenyl ether with its targets results in its degradation. The compound undergoes a process called debromination, which is facilitated by the enzymes of the target organism . This process involves the removal of bromine atoms from the compound, leading to its breakdown .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’,3,6’-Tetrabromodiphenyl ether is its own degradation pathway. The compound undergoes stepwise degradation to generate the final diphenyl ether product . The degradation of 2,2’,3,6’-Tetrabromodiphenyl ether also involves the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .
Pharmacokinetics
It is known that the compound is persistent in the environment, suggesting that it may have low bioavailability due to its resistance to degradation .
Result of Action
The primary result of the action of 2,2’,3,6’-Tetrabromodiphenyl ether is its degradation into less complex compounds. This degradation process is facilitated by the enzymes of the target organism and results in the formation of mono-hydroxylated polybrominated diphenyl ethers and bromophenols .
Action Environment
The action of 2,2’,3,6’-Tetrabromodiphenyl ether is influenced by environmental factors. For instance, the presence of heavy metals in the environment can inhibit the enzymatic activity involved in the degradation of 2,2’,3,6’-Tetrabromodiphenyl ether, thereby reducing its degradation efficiency . Furthermore, the compound is persistent in the environment, which means it can remain in the environment for a long time without degrading .
Biochemical Analysis
Biochemical Properties
2,2’,3,6’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress and potential cellular damage . Additionally, 2,2’,3,6’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .
Cellular Effects
The effects of 2,2’,3,6’-Tetrabromodiphenyl ether on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,6’-Tetrabromodiphenyl ether can alter the expression of genes involved in the regulation of cell cycle, apoptosis, and inflammation . It also affects cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased ROS generation .
Molecular Mechanism
At the molecular level, 2,2’,3,6’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of various enzymes, including cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, it can interact with nuclear receptors such as the aryl hydrocarbon receptor (AhR), modulating gene expression and inducing the expression of detoxification enzymes . These interactions can result in changes in cellular homeostasis and increased susceptibility to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,6’-Tetrabromodiphenyl ether have been shown to change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 2,2’,3,6’-Tetrabromodiphenyl ether has been associated with persistent oxidative stress, chronic inflammation, and potential carcinogenic effects . These temporal effects highlight the importance of understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 2,2’,3,6’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, it may cause subtle changes in gene expression and cellular metabolism, while higher doses can lead to more pronounced toxic effects . In animal studies, high doses of 2,2’,3,6’-Tetrabromodiphenyl ether have been linked to reproductive toxicity, neurodevelopmental deficits, and liver damage . These findings underscore the need for careful consideration of dosage when assessing the safety of this compound.
Metabolic Pathways
2,2’,3,6’-Tetrabromodiphenyl ether is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of hydroxylated metabolites, which may have different toxicological properties compared to the parent compound . The compound can also undergo debromination, resulting in the formation of lower-brominated diphenyl ethers . These metabolic transformations can influence the overall toxicity and persistence of 2,2’,3,6’-Tetrabromodiphenyl ether in the environment.
Transport and Distribution
Within cells and tissues, 2,2’,3,6’-Tetrabromodiphenyl ether is transported and distributed through various mechanisms. It can bind to transport proteins such as albumin and thyroid hormone transport proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential adverse effects on cellular function.
Subcellular Localization
The subcellular localization of 2,2’,3,6’-Tetrabromodiphenyl ether can influence its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and disrupt normal cellular processes . Additionally, the compound can accumulate in mitochondria, leading to mitochondrial dysfunction and increased ROS production . These subcellular interactions highlight the importance of understanding the specific localization of 2,2’,3,6’-Tetrabromodiphenyl ether in assessing its biochemical effects.
Preparation Methods
The synthesis of 2,2’,3,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions often include the use of solvents and controlled temperatures to ensure the desired degree of bromination . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
2,2’,3,6’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often resulting in the formation of lower brominated diphenyl ethers.
Common reagents for these reactions include reducing agents for debromination, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2,2’,3,6’-Tetrabromodiphenyl ether has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
2,2’,3,6’-Tetrabromodiphenyl ether is part of a broader class of PBDEs, which includes other compounds such as:
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,3’,4’,6-Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
Compared to these similar compounds, 2,2’,3,6’-Tetrabromodiphenyl ether is unique in its specific bromination pattern, which influences its chemical behavior and environmental persistence . Its distinct properties make it a valuable subject for research in understanding the broader implications of PBDEs in various applications .
Properties
IUPAC Name |
1,2-dibromo-3-(2,6-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUKJRFSKCMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879872 | |
Record name | BDE-46 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-22-4 | |
Record name | 2,2',3,6'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-46 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,6'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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